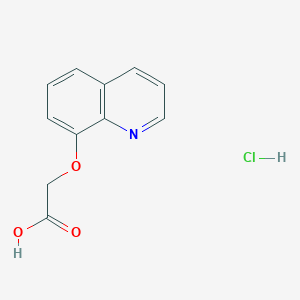
2-(Quinolin-8-yloxy)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinolin-8-yloxy)acetic acid hydrochloride is a chemical compound known for its diverse range of biological and pharmaceutical activities. It is derived from quinoline, a heterocyclic aromatic organic compound. This compound has shown potential in various therapeutic areas, including antimalarial, antitubercular, antitumor, antibacterial, anticancer, anticonvulsant, analgesic, anti-inflammatory, and anti-HIV activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the acetic acid moiety.
Ether Formation: The quinoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the ether linkage, resulting in 2-(quinolin-8-yloxy)acetic acid.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Quality Control: Ensuring the final product meets pharmaceutical-grade standards through rigorous quality control measures.
化学反应分析
Types of Reactions
2-(Quinolin-8-yloxy)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yloxyacetic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the acetic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Produces quinolin-8-yloxyacetic acid derivatives with altered functional groups.
Reduction: Results in reduced forms of the quinoline ring or the acetic acid side chain.
Substitution: Leads to substituted quinoline derivatives with various functional groups.
科学研究应用
2-(Quinolin-8-yloxy)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria, tuberculosis, cancer, and HIV.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(Quinolin-8-yloxy)acetic acid hydrochloride involves:
Molecular Targets: The compound targets various enzymes and receptors in the body, such as protein tyrosine phosphatase 1B, which is involved in insulin signaling.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug derived from quinoline.
Quinolinic Acid: An intermediate in the kynurenine pathway, involved in neuroactive processes.
Uniqueness
2-(Quinolin-8-yloxy)acetic acid hydrochloride is unique due to its ether linkage and the presence of the acetic acid moiety, which confer distinct chemical and biological properties compared to other quinoline derivatives. Its broad spectrum of biological activities and potential therapeutic applications make it a compound of significant interest in various fields of research .
属性
IUPAC Name |
2-quinolin-8-yloxyacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.ClH/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKRGYYIBSNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














